4-((1H-imidazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide
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Overview
Description
The compound "4-((1H-imidazol-1-yl)methyl)-N-benzylpiperidine-1-carboxamide" is a derivative of imidazolylbenzamide, a class of compounds known for their potential in medicinal chemistry. Imidazolylbenzamides have been studied for various biological activities, including their role in cardiac electrophysiological activity as class III agents . These compounds are characterized by the presence of an imidazole ring, which is a five-membered planar ring with three carbon atoms and two nitrogen atoms at non-adjacent positions. The imidazole ring is known for its role in bioactive molecules, including drugs and agrochemicals.
Synthesis Analysis
The synthesis of imidazolylbenzamide derivatives, such as the one , typically involves the formation of an imine from an alpha-aminoamide moiety and a ketone or aldehyde, followed by intramolecular cyclization . The process can exhibit stereoselectivity, especially when substituents like o-carboxyl or o-methoxycarbonyl are present on the benzaldehyde . In the case of N-substituted imidazolylbenzamides, the synthesis has been shown to yield compounds with significant cardiac electrophysiological activity, suggesting a careful and precise synthetic approach to achieve the desired biological effects .
Molecular Structure Analysis
The molecular structure of imidazolylbenzamide derivatives is crucial for their biological activity. For instance, the spatial arrangement of the benzothiazine and pyridine fragments in related compounds has been shown to affect their analgesic and anti-inflammatory properties . X-ray diffraction analysis is often used to confirm the structure of synthesized substances, providing insights into the conformation of the molecular framework and its potential interactions with biological targets .
Chemical Reactions Analysis
Imidazolylbenzamide derivatives can undergo various chemical reactions, depending on their functional groups and the conditions applied. The reactivity of these compounds can be influenced by the presence of substituents, as seen in the interaction of aminopyridines with imidazolide, where the sulfo group can sometimes prevent acylation of sterically hindered amines . The electrophilic attack typically targets the ring nitrogen in the aromatic form of aminopyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" would be influenced by its molecular structure. The presence of the imidazole ring, benzyl group, and piperidine moiety would contribute to its solubility, boiling and melting points, and stability. These properties are essential for the compound's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. The electrophysiological activity of related N-substituted imidazolylbenzamides indicates that the compound may also possess significant biological activity, potentially as a class III antiarrhythmic agent .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds containing an imidazole ring, such as this one, have been known to interact with a variety of targets . For instance, some imidazole derivatives have shown interaction with Nitric Oxide Synthase , and others with the Insulin-like Growth Factor 1 receptor .
Mode of Action
Imidazole derivatives have been reported to exhibit a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives have been known to interact with various biochemical pathways depending on their specific targets .
Result of Action
The wide range of biological activities exhibited by imidazole derivatives suggests that they can have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
N-benzyl-4-(imidazol-1-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c22-17(19-12-15-4-2-1-3-5-15)21-9-6-16(7-10-21)13-20-11-8-18-14-20/h1-5,8,11,14,16H,6-7,9-10,12-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFLBLBLJCANMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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